4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid
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Overview
Description
4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid typically involves multi-step organic reactions. One common method includes the reaction of 4-Amino-1,1-difluorobutan-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or difluoro groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,1,1-trifluorobut-3-en-2-one
- 4-Amino-1,1,1-trifluorobutan-2-one
Uniqueness
4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid is unique due to the combination of difluoro and trifluoroacetic acid groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H8F5NO3 |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
4-amino-1,1-difluorobutan-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2NO.C2HF3O2/c5-4(6)3(8)1-2-7;3-2(4,5)1(6)7/h4H,1-2,7H2;(H,6,7) |
InChI Key |
OQSBWGGWNWNKSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)C(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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